molecular formula C22H47AlO4Ti B14633541 Diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium CAS No. 56731-91-0

Diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium

Katalognummer: B14633541
CAS-Nummer: 56731-91-0
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: KVZUSUGXCYJARD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium is a complex organometallic compound that features both aluminum and titanium atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium typically involves the reaction of diethylaluminum chloride with tetrabutoxytitanium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organometallic intermediates. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and stabilize the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides of aluminum and titanium.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The butoxy groups can be substituted with other alkoxy or aryloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols or phenols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various aluminum and titanium oxides, reduced organometallic species, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium has several scientific research applications:

    Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, including nanomaterials and composites.

    Chemistry: It serves as a reagent in organic synthesis, facilitating various transformations due to its unique reactivity.

    Biology and Medicine:

Wirkmechanismus

The mechanism by which Diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium exerts its effects involves the coordination of the aluminum and titanium centers with substrates. This coordination activates the substrates towards various chemical transformations. The molecular targets include unsaturated hydrocarbons in polymerization reactions and functional groups in organic synthesis. The pathways involved often include the formation of transient organometallic intermediates that facilitate the desired transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethylaluminum chloride
  • Tetrabutoxytitanium
  • Triethylaluminum
  • Titanium tetrachloride

Uniqueness

Diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium is unique due to the presence of both aluminum and titanium in its structure, which imparts distinct reactivity and catalytic properties. Unlike simpler organometallic compounds, it can participate in a wider range of chemical reactions and offers enhanced stability and selectivity in catalytic processes.

Eigenschaften

CAS-Nummer

56731-91-0

Molekularformel

C22H47AlO4Ti

Molekulargewicht

450.5 g/mol

IUPAC-Name

diethyl(1,1,2,2-tetrabutoxyethyl)alumane;titanium

InChI

InChI=1S/C18H37O4.2C2H5.Al.Ti/c1-5-9-13-19-17(20-14-10-6-2)18(21-15-11-7-3)22-16-12-8-4;2*1-2;;/h17H,5-16H2,1-4H3;2*1H2,2H3;;

InChI-Schlüssel

KVZUSUGXCYJARD-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(C(OCCCC)(OCCCC)[Al](CC)CC)OCCCC.[Ti]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.